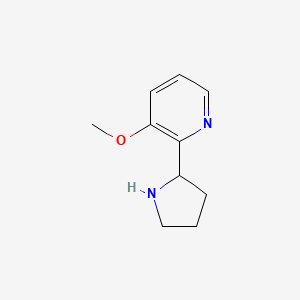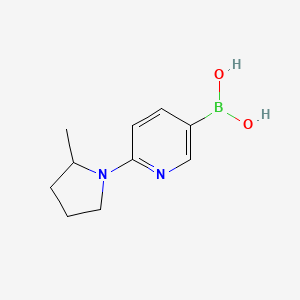
(6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond is rapid and proceeds in an anti-Markovnikov manner . The compound can also be synthesized through the reaction of 2-methyl-5-pyridinetrifluoromethanesulfonate with bis(pinacolato)diboron .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydroboration reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: (6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts, organic halides, bases (e.g., potassium carbonate)
Conditions: Mild temperatures, typically around 50-80°C, in an inert atmosphere (e.g., nitrogen or argon)
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Chemistry: In chemistry, (6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of complex organic molecules, which are essential in the production of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of (6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
3-Pyridinylboronic acid: Used in similar Suzuki-Miyaura coupling reactions.
6-Methoxy-3-pyridinylboronic acid: Another variant used in cross-coupling reactions.
Uniqueness: (6-(2-methylpyrrolidin-1-yl)pyridin-3-yl)boronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its pyrrolidine ring enhances its stability and reactivity compared to other boronic acids .
特性
分子式 |
C10H15BN2O2 |
|---|---|
分子量 |
206.05 g/mol |
IUPAC名 |
[6-(2-methylpyrrolidin-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H15BN2O2/c1-8-3-2-6-13(8)10-5-4-9(7-12-10)11(14)15/h4-5,7-8,14-15H,2-3,6H2,1H3 |
InChIキー |
GFPRBOGEEFJULV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(C=C1)N2CCCC2C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12285808.png)

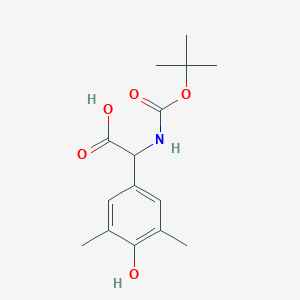
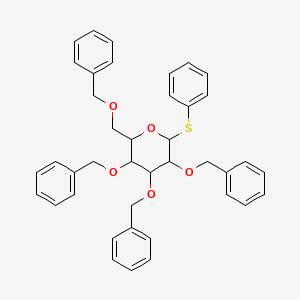
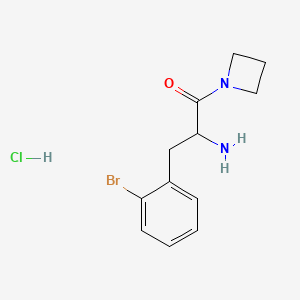
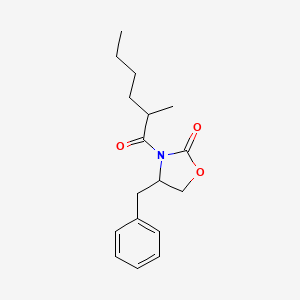

![benzyl 3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate](/img/structure/B12285856.png)
![[10,13-Dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B12285857.png)


